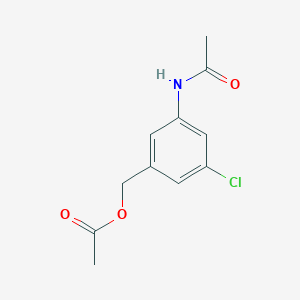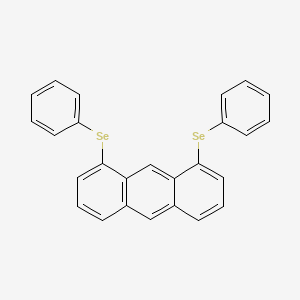
1,8-Bis(phenylselanyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(phenylselanyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of phenylselanyl groups at the 1 and 8 positions of the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,8-dibromoanthracene with phenylselanylboronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl groups. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide.
Chemical Reactions Analysis
1,8-Bis(phenylselanyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The phenylselanyl groups can be reduced to form selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield 1,8-Bis(phenylseleninyl)anthracene .
Scientific Research Applications
1,8-Bis(phenylselanyl)anthracene has several scientific research applications due to its unique properties:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to generate reactive oxygen species upon irradiation.
Mechanism of Action
The mechanism of action of 1,8-Bis(phenylselanyl)anthracene involves its ability to interact with various molecular targets through its phenylselanyl groups. These interactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The compound’s photophysical properties also allow it to act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive form of oxygen that can damage cellular components .
Comparison with Similar Compounds
1,8-Bis(phenylselanyl)anthracene can be compared with other anthracene derivatives, such as 1,8-Bis(phenylethynyl)anthracene and 1,8-Bis(dimesitylboryl)anthracene .
1,8-Bis(phenylethynyl)anthracene: This compound has phenylethynyl groups instead of phenylselanyl groups. It exhibits different photophysical properties and is used in different applications, such as in the development of blue-emitting OLEDs.
1,8-Bis(dimesitylboryl)anthracene: This compound contains dimesitylboryl groups, which significantly alter its electronic properties. It is used in the study of anion binding and as a fluorescent sensor for fluoride and cyanide ions.
The uniqueness of this compound lies in its selenium-containing groups, which impart distinct chemical reactivity and photophysical properties compared to its carbon- or boron-containing analogs.
Properties
CAS No. |
515159-05-4 |
|---|---|
Molecular Formula |
C26H18Se2 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
1,8-bis(phenylselanyl)anthracene |
InChI |
InChI=1S/C26H18Se2/c1-3-11-21(12-4-1)27-25-15-7-9-19-17-20-10-8-16-26(24(20)18-23(19)25)28-22-13-5-2-6-14-22/h1-18H |
InChI Key |
MLJVHDGHDWBKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)[Se]C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
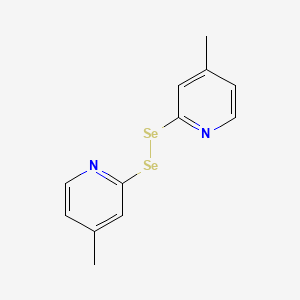
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
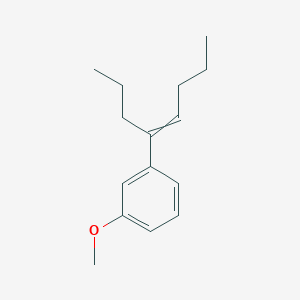

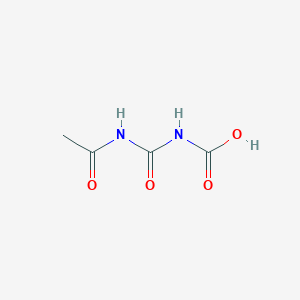
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
